3-(Difluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C8H6F2N2 |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
3-(difluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)6-5-11-7-3-1-2-4-12(6)7/h1-5,8H |
InChI Key |
NAXIHDIAFKGPBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Catalytic Approaches
Solvent-Free Modifications
- Procedure : Mechanochemical grinding of imidazo[1,2-a]pyridine with difluoroacetic anhydride in the presence of AlCl₃.
- Advantages : Reduced reaction time (2–4 hours) and improved atom economy (E-factor: 2.3).
Table 1: Friedel–Crafts Alkylation Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| HFIP | DCM | 25 | 78 | |
| AlCl₃ | Solvent-free | 25 | 72 |
Transition Metal-Catalyzed C–H Functionalization
Transition metal catalysts enable direct difluoromethylation at the C3 position via C–H activation, avoiding prefunctionalized substrates.
Copper-Mediated Reactions
Palladium-Catalyzed Cross-Coupling
- Catalyst : Pd(OAc)₂/Xantphos system.
- Reagent : Difluoromethylzinc bromide.
- Yield : 62% under microwave irradiation (100°C, 1 hour).
Table 2: Metal-Catalyzed Methods Comparison
| Metal | Ligand | Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| Cu(II) | Phenanthroline | CF₂HI | 68 | |
| Pd(II) | Xantphos | CF₂HZnBr | 62 |
Photoredox Radical Difluoromethylation
Visible light-induced strategies offer mild conditions for radical-based difluoromethylation, leveraging electron donor–acceptor (EDA) complexes.
EDA Complex-Mediated Pathway
Decarboxylative Coupling
- Substrate : Imidazo[1,2-a]pyridine and difluoromethyl carboxylic acid.
- Catalyst : Ru(bpy)₃Cl₂ under visible light.
- Yield : 70% (12-hour reaction).
Multicomponent Reactions (MCRs)
MCRs streamline the synthesis by combining imidazo[1,2-a]pyridine precursors, aldehydes, and difluoromethylating agents in one pot.
Aza-Friedel–Crafts Reaction
Domino A³-Coupling
- Catalyst : CuSO₄/Na ascorbate in H₂O.
- Substrates : 2-aminopyridine, benzaldehyde, and difluoropropyne.
- Yield : 75% (6 hours at 50°C).
Table 3: Multicomponent Reaction Efficiency
| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Aza-Friedel–Crafts | Y(OTf)₃ | Toluene | 82 | |
| Domino A³-Coupling | CuSO₄ | H₂O | 75 |
Base-Mediated Cyclization
Metal-free protocols using strong bases enable cyclization of propargylamines or enaminones into the imidazo[1,2-a]pyridine core.
NaOH-Promoted Cycloisomerization
KOH-Assisted Tandem Reaction
- Substrates : 2-Aminopyridine and 3-bromo-1,1-difluoroacetone.
- Mechanism : Sequential nucleophilic substitution and cyclodehydration.
- Yield : 81% (ethanol reflux, 8 hours).
Comparative Analysis of Synthetic Routes
Table 4: Method Advantages and Limitations
| Method | Advantages | Limitations | Scale-Up Feasibility |
|---|---|---|---|
| Friedel–Crafts | High regioselectivity | Requires acidic conditions | Moderate |
| Metal Catalysis | Broad substrate scope | Catalyst cost and toxicity | Low |
| Photoredox | Mild conditions | Specialized light equipment | Moderate |
| Multicomponent Reactions | Atom economy | Optimization complexity | High |
| Base-Mediated | Metal-free, rapid | Limited to specific precursors | High |
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The products of these reactions vary depending on the reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridines.
Scientific Research Applications
3-(Difluoromethyl)imidazo[1,2-a]pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(Difluoromethyl)imidazo[1,2-a]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects at the 3-Position
Substituents at the 3-position significantly influence biological activity and physicochemical properties. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups: Chlorine and cyanomethyl groups enhance target binding in specific contexts (e.g., AChE inhibition, anti-TB activity) but may reduce fluorescence intensity .
- Steric Effects : Methyl groups at position R4 (e.g., compound 2h) improve AChE inhibition more than R2/R3 substitutions, highlighting positional sensitivity .
Core Structure Modifications
Modifications to the imidazo[1,2-a]pyridine core, such as nitrogen placement or fusion with other rings, alter activity:
Table 2: Core Structure vs. Antimicrobial Activity
Key Observations :
Fluorescence and Physicochemical Properties
Substituents at the 3-position also modulate fluorescence, critical for imaging and diagnostic applications:
Table 3: Fluorescence Intensity of 3-Substituted Derivatives
Key Observations :
- Electron-donating groups (e.g., -CH₂OH) enhance fluorescence, while electron-withdrawing groups (e.g., -Cl, -NO₂) reduce it .
- The difluoromethyl group, being moderately electron-withdrawing, may preserve fluorescence better than nitro or chlorine substituents.
Biological Activity
3-(Difluoromethyl)imidazo[1,2-a]pyridine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for a wide range of pharmacological properties. The difluoromethyl group in this structure is believed to enhance its biological activity and specificity.
Biological Activity Overview
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit various biological activities, including:
- Anticancer : Many studies have reported the anticancer properties of imidazo[1,2-a]pyridine derivatives. For instance, compounds have shown efficacy against breast cancer and ovarian cancer cell lines by inducing apoptosis and inhibiting cell proliferation through various signaling pathways such as NF-κB and STAT3 .
- Anti-inflammatory : Some derivatives have demonstrated significant anti-inflammatory effects by suppressing key inflammatory pathways .
- Antimicrobial : The imidazo[1,2-a]pyridine scaffold has been associated with antimicrobial activity against a range of pathogens .
- Anticonvulsant and Analgesic : Certain analogs have been developed for their anticonvulsant and analgesic properties, providing a therapeutic avenue for neurological disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Key findings from SAR studies include:
- The presence of electron-withdrawing groups like difluoromethyl enhances the lipophilicity and bioavailability of the compound.
- Substituents at different positions on the imidazo[1,2-a]pyridine ring can significantly alter the potency and selectivity towards specific biological targets .
Case Studies
- Anticancer Activity : A study investigated the effects of various imidazo[1,2-a]pyridine derivatives on MDA-MB-231 (breast cancer) and SKOV3 (ovarian cancer) cell lines. Results showed that compounds with a difluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The mechanism involved inhibition of NF-κB signaling pathways .
- Anti-inflammatory Properties : A novel derivative was tested for its anti-inflammatory effects in vitro. It was found to suppress pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases .
Data Table: Biological Activities of this compound Derivatives
Q & A
Q. What are the common synthetic strategies for functionalizing the C-3 position of imidazo[1,2-a]pyridines?
The C-3 position is typically functionalized via Friedel-Crafts acylation using catalytic AlCl₃ and acetic anhydride under neat conditions. This method is operationally simple, avoids complex workup, and achieves high yields (>70%) for diverse derivatives. Reaction optimization focuses on solvent-free conditions and catalytic Lewis acids to minimize environmental impact .
Q. How are imidazo[1,2-a]pyridine derivatives characterized for structural validation?
Standard techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.
- Mass spectrometry (HRMS) for molecular weight verification.
- HPLC for purity assessment (>95% purity is typical for biological screening) .
Q. What biological assays are used to evaluate imidazo[1,2-a]pyridine derivatives?
- Microplate Alamar Blue assay for anti-tubercular activity (e.g., MIC values against Mycobacterium tuberculosis H37Rv) .
- Cellular assays (e.g., phosphorylated histone H3 elevation in HeLa cells) to assess mitotic inhibition .
Q. How do substituents at the C-3 position influence biological activity?
Electron-withdrawing groups (e.g., difluoromethyl) enhance metabolic stability and binding affinity. For example, 3-(4-fluorophenyl) derivatives show improved GABA receptor binding due to increased electron deficiency at the core .
Advanced Research Questions
Q. How can computational models guide the optimization of imidazo[1,2-a]pyridine derivatives?
- Electrostatic potential map (EPM) analysis predicts CENP-E inhibitory activity by correlating charge distribution with potency (e.g., 5-methoxy derivatives achieve IC₅₀ = 3.6 nM) .
- Molecular docking with GABA receptors identifies critical hydrogen bonds and steric interactions, enabling rational design of acetylated analogs .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- SAR studies comparing halogenated vs. alkylated derivatives reveal that mitochondrial receptor selectivity in imidazo[1,2-b]pyridazines is lost in imidazo[1,2-a]pyridines due to steric hindrance differences .
- Dose-response profiling (e.g., EC₅₀ vs. GI₅₀) distinguishes target-specific effects from cytotoxicity .
Q. How can reaction conditions be optimized to avoid byproducts in multi-step syntheses?
- Temperature control : Elevated temperatures (80–100°C) in ethanol/dimethoxyethane minimize side reactions during cyclization .
- Sequential coupling : Using N-tosylhydrazones and Cadogan cyclization reduces intermediates, achieving >50% yield for pyrrolo-imidazo[1,2-a]pyridines .
Q. What methodologies enhance selectivity for mitochondrial vs. central benzodiazepine receptors?
- Substituent engineering : 6-Chloro derivatives exhibit higher mitochondrial receptor affinity, while 2-phenyl analogs favor central receptors.
- Binding free energy calculations (MM/GBSA) prioritize substituents with favorable ΔG values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
